![molecular formula C16H10Cl2N4OS B294814 6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the triazolothiadiazole family and has been found to possess unique biochemical and physiological effects that make it a valuable tool in various laboratory experiments.
Wirkmechanismus
The exact mechanism of action of 6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been found to interact with various biological targets, including DNA, RNA, and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which play critical roles in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are diverse and depend on the specific biological target it interacts with. This compound has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune response. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in laboratory experiments is its diverse range of biological effects. This compound can be used to study various cellular processes and has potential applications in drug development. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and concentration of this compound for different applications.
Zukünftige Richtungen
There are several future directions for the study of 6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the safety and toxicity of this compound need to be further investigated to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,5-dichlorophenyl hydrazine with 2-chloroacetyl chloride to form 2,5-dichlorophenyl N-(2-chloroacetyl) hydrazine. This intermediate is then reacted with potassium thiocyanate and sodium azide to form the final product.
Wissenschaftliche Forschungsanwendungen
The unique structure of 6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole makes it a valuable tool in scientific research. This compound has been found to possess antimicrobial, antifungal, and anticancer properties, making it useful in the development of new drugs. Additionally, it has been used in the study of various biological processes, such as the regulation of apoptosis and the modulation of inflammation.
Eigenschaften
Molekularformel |
C16H10Cl2N4OS |
---|---|
Molekulargewicht |
377.2 g/mol |
IUPAC-Name |
6-(2,5-dichlorophenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10Cl2N4OS/c17-10-6-7-13(18)12(8-10)15-21-22-14(19-20-16(22)24-15)9-23-11-4-2-1-3-5-11/h1-8H,9H2 |
InChI-Schlüssel |
DXJXXVHVCIHABU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=C(C=CC(=C4)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=C(C=CC(=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.